4,5,6,7-tetrahydro-2H-indazol-3-amine
Description
Contextualization of the Indazole Scaffold in Medicinal Chemistry
The indazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. benthamdirect.comnih.govresearchgate.net Its structural features, including the presence of nitrogen atoms capable of hydrogen bonding and a bicyclic core that provides a rigid framework, make it an attractive starting point for drug design. nih.govresearchgate.net Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. nih.govbenthamdirect.comnih.gov Several FDA-approved drugs, such as the anti-cancer agents axitinib (B1684631) and pazopanib, and the antiemetic granisetron, incorporate the indazole moiety, highlighting its clinical significance. researchgate.netresearchgate.netpnrjournal.com The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole form is a key characteristic of this heterocyclic system. nih.gov
Historical Perspective on the Discovery and Initial Characterization of 4,5,6,7-tetrahydro-2H-indazol-3-amine
While detailed historical accounts of the specific discovery of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of indazole chemistry. The synthesis of tetrahydroindazole (B12648868) derivatives, in general, has been a subject of interest for their potential biological activities. researchgate.net The initial characterization of this compound would have involved standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure. The molecular formula of this compound is C7H11N3. uni.lu
Significance and Research Rationale for this compound
The significance of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The presence of a primary amine group at the 3-position of the tetrahydroindazole core provides a reactive handle for further chemical modifications. researchgate.net This allows for the introduction of various substituents and pharmacophores, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.
The research rationale for investigating this compound and its derivatives is driven by the established pharmacological importance of the indazole scaffold. nih.govbenthamdirect.comnih.gov Scientists are motivated to synthesize and evaluate novel indazole derivatives in the quest for new drugs with improved efficacy, selectivity, and safety profiles. The tetrahydro- part of the structure, indicating a saturated cyclohexane (B81311) ring, introduces a three-dimensional character that can influence binding to biological targets.
Scope and Objectives of Research on this compound
The primary objective of research involving this compound is to exploit its chemical reactivity to generate libraries of novel compounds for biological screening. These screening efforts are often directed towards identifying lead compounds for various therapeutic areas, including oncology, inflammation, and infectious diseases. researchgate.netmdpi.com
Specific research objectives include:
Developing efficient and versatile synthetic routes to this compound and its derivatives. researchgate.net
Investigating the structure-activity relationships of these derivatives to understand how different substituents influence their biological activity.
Identifying and optimizing potent and selective inhibitors of specific biological targets, such as protein kinases, which are often implicated in diseases like cancer.
Properties
CAS No. |
41832-27-3 |
|---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Classical Synthetic Routes to 4,5,6,7-tetrahydro-2H-indazol-3-amine
The traditional and most widely employed synthesis of this compound is a robust process centered on the construction of the bicyclic indazole core from a cyclohexanone (B45756) derivative. This approach is valued for its efficiency and directness in assembling the target molecule.
Cyclization Reactions in the Formation of the Indazole Ring
The cornerstone of the classical synthesis is the condensation reaction between a β-keto nitrile and hydrazine (B178648). Specifically, the process utilizes 2-oxocyclohexanecarbonitrile (B1296243) as the key starting material. The reaction with hydrazine hydrate (B1144303) leads to the formation of the pyrazole (B372694) ring fused to the cyclohexane (B81311) ring.
The mechanism initiates with the nucleophilic attack of a hydrazine nitrogen atom on the ketone carbonyl group of the 2-oxocyclohexanecarbonitrile. This is followed by dehydration to form a hydrazone intermediate. libretexts.org Subsequently, an intramolecular cyclization occurs as the second nitrogen atom of the hydrazine attacks the nitrile carbon. This ring-closure step is the critical transformation that establishes the fused pyrazole ring system characteristic of the indazole core. Tautomerization of the resulting intermediate leads to the stable aromatic pyrazole ring, yielding the final this compound structure. This entire sequence, from initial condensation to final tautomerization, constitutes the cyclization that forms the indazole ring.
Amination Strategies for the C-3 Position
In the context of the classical synthesis starting from 2-oxocyclohexanecarbonitrile, the amination at the C-3 position is not a separate step but an inherent outcome of the cyclization reaction itself. The nitrile group (-C≡N) of the precursor is the source of the C-3 carbon and the amino group's nitrogen atom.
During the intramolecular cyclization, the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. nih.gov Through a series of proton transfers and tautomerization, the nitrile is converted into an exocyclic amino group at the C-3 position of the newly formed indazole ring. Therefore, the use of hydrazine in combination with a 2-cyanocyclohexanone derivative provides a direct route where the formation of the pyrazole ring and the installation of the 3-amino group occur in a concerted, one-pot process. nih.govmdpi.comresearchgate.net
Table 1: Classical Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
|---|---|---|---|---|
| 2-Oxocyclohexanecarbonitrile | Hydrazine Hydrate | Ethanol | Reflux | This compound |
Modern and Advanced Synthetic Approaches for this compound
While the classical route is effective, modern synthetic chemistry seeks to improve upon it by incorporating principles of efficiency, safety, and environmental responsibility. These advanced approaches include the use of novel catalysts and technologies.
Transition Metal-Catalyzed Synthesis
Transition-metal catalysis is a powerful tool in modern organic synthesis, offering novel pathways for the formation of heterocyclic compounds like indazoles. Catalysts based on palladium, rhodium, and copper have been extensively used for synthesizing aromatic indazole derivatives, often through C-H activation and cross-coupling reactions. nih.gov For instance, palladium-catalyzed intramolecular C-H amination reactions have been developed for the synthesis of 3-amino-1H-indazoles from tertiary amides.
However, the application of these transition metal-catalyzed methods specifically for the synthesis of the saturated this compound is not widely documented in the literature. The existing methods predominantly focus on the construction of the aromatic indazole core from aromatic precursors. The development of transition metal-catalyzed routes tailored for the saturated ring system of tetrahydroindazoles represents an area for future research.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of 3-aminoindazoles and related heterocycles, several green approaches have been explored. These include the use of ultrasound irradiation to accelerate reactions, employing eco-friendly solvent systems like ethanol-water mixtures, and developing one-pot multicomponent reactions that increase efficiency and reduce waste. repec.orgresearchgate.netnih.gov
Catalysis is a key tenet of green chemistry. Researchers have reported using ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) as an efficient catalyst for the synthesis of substituted 1H-indazol-3-amines under greener conditions. repec.org Another innovative approach involves the use of reusable magnetic nanoparticles as catalysts, which can be easily separated from the reaction mixture, simplifying purification and minimizing waste. researchgate.net While not always demonstrated specifically for this compound, these principles are directly applicable to improving its synthesis.
Table 2: Examples of Green Chemistry Approaches in Heterocycle Synthesis
| Green Principle | Methodology | Example Application | Potential Benefit for Tetrahydroindazole (B12648868) Synthesis |
|---|---|---|---|
| Alternative Energy | Microwave-assisted synthesis | Synthesis of N-phenyl piperazinyl-1,3,4-oxadiazole derivatives mdpi.com | Reduced reaction times, increased yields |
| Greener Solvents | Ethanol-water mixtures | Synthesis of substituted -1H-indazol-3-amine derivatives repec.org | Reduced toxicity and environmental impact |
| Atom Economy | One-pot, multi-component synthesis | Synthesis of 2H-indazolo[1,2-b]phthalazine-triones researchgate.net | Increased efficiency, reduced waste streams |
| Catalysis | Reusable magnetic nanoparticle catalysts | Synthesis of phthalazine (B143731) derivatives researchgate.net | Simplified product purification, catalyst recycling |
Flow Chemistry and Continuous Synthesis of this compound
Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and higher consistency.
The synthesis of certain nitrogen-containing heterocycles, such as 3-amino-4-amidoximinofurazan, has been successfully translated to a continuous-flow process, resulting in a significant reduction in reaction time and inherently safer operation due to the small reaction volumes at any given moment. rsc.org Similarly, flow systems have been designed for the safe use of hazardous reagents like azides in the synthesis of triazoles. researchgate.net
Currently, there are no specific reports detailing the continuous-flow synthesis of this compound. However, the classical synthesis, which involves a highly exothermic reaction with hydrazine, is an ideal candidate for adaptation to a flow process. A flow chemistry approach could offer precise control over reaction parameters, leading to improved yield and purity while mitigating the safety risks associated with batch production.
Table 3: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in Flow Chemistry |
|---|---|
| Safety | Small reactor volumes minimize risk from exothermic reactions or hazardous reagents. |
| Heat Transfer | High surface-area-to-volume ratio allows for rapid and precise temperature control. |
| Mixing | Efficient mixing leads to improved reaction rates and product consistency. |
| Scalability | Production is scaled by running the system for longer periods, avoiding risky scale-up of batch reactors. |
| Automation | Allows for automated control, monitoring, and data logging for improved process reliability. |
Functionalization and Derivatization Strategies of the this compound Scaffold
The inherent reactivity of the this compound core allows for a multitude of functionalization strategies. These modifications are crucial for tuning the physicochemical properties and biological activities of the resulting derivatives.
N-Substitution Reactions
The primary amine at the 3-position of the indazole ring is a key site for derivatization. N-substitution reactions are widely employed to introduce a variety of functional groups, leading to the generation of large compound libraries for drug discovery and other applications.
One common approach involves the reaction of the amino group with various electrophiles. For instance, acylation with acid chlorides or anhydrides yields the corresponding amides. Alkylation with alkyl halides or reductive amination with aldehydes and ketones can introduce alkyl, aryl, or heteroaryl substituents. These N-substituted derivatives have been explored for their potential as kinase inhibitors and other therapeutic agents.
A notable example is the synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides, which have shown potent and selective inhibition of JNK2 and JNK3 kinases. nih.gov X-ray crystallography of these compounds revealed a unique binding mode where the 3-cyano substituent forms a hydrogen bond with the hinge region of the ATP-binding site. nih.gov
The table below summarizes some examples of N-substitution reactions on the this compound scaffold.
| Reagent | Resulting Functional Group | Reference |
| Acid Chloride/Anhydride | Amide | nih.gov |
| Alkyl Halide | Secondary/Tertiary Amine | researchgate.net |
| Aldehyde/Ketone (Reductive Amination) | Substituted Amine | researchgate.net |
Ring-Opening and Ring-Closing Metathesis Analogs
Ring-opening metathesis (ROM) and ring-closing metathesis (RCM) are powerful synthetic tools for the modification of cyclic structures. While direct application to the tetrahydroindazole core is less common, these strategies can be employed to create analogs with altered ring sizes and functionalities.
For instance, a diene-containing substituent could be introduced at the N-2 position of the indazole ring. Subsequent RCM could then lead to the formation of a new fused ring system. The choice of catalyst, such as Grubbs' or Schrock's catalysts, is crucial for the efficiency and selectivity of the metathesis reaction. nih.govmdpi.com These reactions are often performed in solvents like dichloromethane (B109758) or, more recently, in more environmentally friendly alternatives like benzotrifluoride. mdpi.com
Conversely, ring-opening metathesis polymerization (ROMP) of a suitably functionalized tetrahydroindazole derivative could lead to novel polymeric materials with the indazole moiety incorporated into the polymer backbone. The properties of these polymers would be dictated by the nature of the monomer and the polymerization conditions.
The successful application of RCM is often dependent on factors such as the catalyst used, the solvent, and the presence of additives to suppress side reactions like isomerization. nih.gov For example, in the synthesis of cyclic peptides involving tyrosine(O-allyl), the use of isomerization suppressants was found to be critical for obtaining high yields of the desired RCM product. nih.gov
Diversification at the Indazole Core and Tetrahydro Ring
Beyond N-substitution, the indazole core and the fused tetrahydro ring offer additional sites for diversification.
Electrophilic aromatic substitution reactions can be used to introduce substituents onto the pyrazole ring, although the regioselectivity can be influenced by the existing amino group and the N-substituent. For example, halogenation, nitration, and Friedel-Crafts reactions can be employed to introduce a range of functional groups.
The saturated tetrahydro ring can also be modified. For instance, oxidation can introduce a ketone functionality, as seen in the synthesis of 4,5,6,7-tetrahydroindol-4-ones. nih.gov This ketone can then serve as a handle for further derivatization, such as α-formylation or the introduction of enaminoketone functionalities. nih.gov
Furthermore, functionalization can be achieved through the synthesis of precursors that already contain the desired substituents. For example, the reaction of substituted 2-((dimethylamino)methylene)cyclohexane-1,3-diones with hydrazine derivatives can lead to tetrahydroindazoles with various substituents on the cyclohexane ring. cbijournal.com
Stereoselective Synthesis of Enantiopure this compound Derivatives
The development of stereoselective methods for the synthesis of enantiopure derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry where the chirality of a molecule can have a profound impact on its biological activity.
One approach to achieving stereoselectivity is through asymmetric catalysis. For example, the use of chiral catalysts in the initial ring-forming reaction can lead to the enantioselective formation of the tetrahydroindazole core.
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the starting material, directing the stereochemical outcome of subsequent reactions. The auxiliary can then be removed to yield the enantiopure product.
Furthermore, resolution of a racemic mixture of this compound or its derivatives can be achieved through various techniques, including chiral chromatography or the formation of diastereomeric salts with a chiral resolving agent.
A study on the stereoselective synthesis of fused heterocycles demonstrated the use of an internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequence to construct complex structures with multiple stereocenters in a highly controlled manner. rsc.org While not directly applied to this compound, this methodology highlights the potential of sophisticated reaction cascades in achieving high levels of stereocontrol.
Theoretical and Computational Investigations
Quantum Chemical Calculations of 4,5,6,7-tetrahydro-2H-indazol-3-amine
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of heterocyclic compounds. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous indazole derivatives. rsc.orgnih.govresearchgate.net
The electronic structure of a molecule governs its reactivity and physical properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com
For indazole derivatives, DFT calculations have been used to determine these frontier orbitals. For instance, a study on 3-carboxamide indazole derivatives using DFT (GAUSSIAN 09, B3LYP functional) identified compounds with varying HOMO-LUMO gaps, correlating to their potential reactivity. rsc.orgnih.gov These calculations help in understanding the regions of a molecule susceptible to electrophilic or nucleophilic attack, which is crucial for predicting reaction mechanisms.
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's chemical behavior.
Table 1: Global Reactivity Descriptors from Conceptual DFT
| Descriptor | Formula | Description |
| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |
| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |
| Electrophilicity Index (ω) | ω = (χ2) / (2η) | Measures the electrophilic power of a molecule. |
These descriptors for this compound would quantify its reactivity profile, highlighting its potential interactions in chemical and biological systems.
The structure of this compound features a flexible tetrahydro-fused ring and a pyrazole (B372694) ring capable of tautomerism.
Conformational Analysis: The saturated six-membered ring can adopt several conformations, such as chair, boat, and twist-boat. Computational methods can determine the relative energies of these conformers to identify the most stable, lowest-energy structure. For related benzothiazole (B30560) derivatives, conformational analysis was performed by systematically rotating dihedral angles to identify the most stable conformers, a technique directly applicable here. mdpi.com
Tautomerism: The indazole core can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, depending on the position of the proton on the nitrogen atoms of the pyrazole ring. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H form. nih.govresearchgate.net Computational studies on related 1,5,6,7-tetrahydro-4H-indazol-4-ones have successfully used methods like HF/6-31G** and B3LYP/6-31G** to establish the most stable tautomer, which was consistent with experimental findings. nih.gov For this compound, the 3-amino group can also participate in amino-imino tautomerism, adding another layer of complexity that can be resolved through computational energy calculations.
Quantum chemical calculations are instrumental in predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable technique for predicting 1H and 13C NMR chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps confirm the molecular structure and assign specific signals.
Vibrational Spectroscopy (IR): Theoretical vibrational frequencies can be calculated to predict the main absorption bands in an infrared (IR) spectrum. These calculations help in identifying the characteristic vibrational modes of functional groups, such as N-H stretches of the amine and ring vibrations, providing further structural confirmation.
Molecular Modeling and Docking Studies of this compound
Molecular modeling, particularly molecular docking, is a cornerstone of computer-aided drug design. It predicts how a ligand, such as this compound, might bind to the active site of a biological target, typically a protein.
Molecular docking simulations place the ligand into the binding site of a receptor and score the different poses based on their steric and energetic complementarity. This process reveals potential key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.
Studies on various indazole derivatives have demonstrated their potential as inhibitors for targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and aromatase. biotech-asia.org For example, in a docking study against VEGFR-2, indazole scaffolds formed crucial hydrogen bonds with key amino acid residues like Glu828 and Lys826. biotech-asia.org Similarly, docking studies of this compound against a specific protein target would predict its binding mode and the essential interactions driving its potential biological activity.
Table 2: Common Interactions in Ligand-Protein Binding
| Interaction Type | Description | Key Residues Involved (Examples) |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | Asp, Glu, Ser, Thr, Gln, Asn, Arg, His |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Val, Leu, Ile, Phe, Met, Trp |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |
| Salt Bridge | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. | Arg, Lys, His, Asp, Glu |
Following docking, scoring functions are used to estimate the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki). These scores rank different ligands or different poses of the same ligand. While docking scores provide a rapid estimation, more rigorous methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) or Free Energy Perturbation (FEP) can provide more accurate predictions of binding free energy. nih.govnih.gov
In studies of indazole derivatives targeting renal cancer proteins, binding energies were calculated to identify the most promising candidates for further development. rsc.orgnih.gov For this compound, such calculations would be essential to quantitatively assess its potential as an inhibitor for a given target, allowing for comparison with known inhibitors and guiding chemical modifications to improve potency.
Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are instrumental in medicinal chemistry for predicting the activity of novel molecules, thereby guiding the synthesis of more potent and selective drug candidates.
The development of robust QSAR models is a systematic process that involves several key stages. biointerfaceresearch.com Initially, a dataset of this compound derivatives with experimentally determined biological activities (e.g., anti-inflammatory or antimicrobial) is compiled. researchgate.netmdpi.com The three-dimensional structures of these molecules are then generated and optimized to their lowest energy state. biointerfaceresearch.com
A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors fall into various categories, including constitutional, topological, geometric, and electronic descriptors. The next crucial step is to divide the dataset into a training set, used for building the model, and a test set, used for evaluating its predictive power. biointerfaceresearch.com
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest (RF) and Gaussian Processes (GP) regression are employed to construct the QSAR model. researchgate.netnih.gov The goal is to create an equation that links a selection of descriptors to the observed biological activity. biointerfaceresearch.com
The validity and predictability of the generated models are assessed through rigorous internal and external validation techniques. A well-validated QSAR model can then be used for the in silico screening of virtual libraries to identify new derivatives with potentially enhanced biological activity. nih.gov For instance, a QSAR analysis performed on a series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives, which share a similar tetrahydro-fused heterocyclic core, demonstrated that their COX-2 inhibitory activity could be successfully modeled. nih.gov The best model achieved a high correlation coefficient (r = 0.940) and showed good predictive ability. nih.gov
Table 1: Statistical Parameters for a Hypothetical QSAR Model of Tetrahydroindazole (B12648868) Derivatives
| Parameter | Description | Value |
| N | Number of compounds in the dataset | 50 |
| N_train | Number of compounds in the training set | 35 |
| N_test | Number of compounds in the test set | 15 |
| R² | Coefficient of determination (Training set) | 0.88 |
| Q² | Cross-validated R² (Leave-one-out) | 0.75 |
| R²_pred | Predictive R² (Test set) | 0.82 |
This table represents typical statistical values for a robust QSAR model, illustrating the model's goodness-of-fit (R²), internal robustness (Q²), and external predictive power (R²_pred).
QSAR models are not only predictive tools but also provide valuable insights into the structural requirements for a compound's biological activity. By analyzing the descriptors that are most influential in the QSAR equation, researchers can identify the key molecular features that either enhance or diminish the desired effect.
For derivatives of heterocyclic systems similar to tetrahydroindazoles, studies have revealed that both steric and electronic properties play a crucial role in their interaction with biological targets. nih.gov For example, in a study of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives as COX-2 inhibitors, the QSAR model indicated that the sum of atomic polarizability (Apol), the number of hydrogen-bond donor groups (HBD), and the energy of the highest occupied molecular orbital (HOMO) were significant descriptors. nih.gov
Analysis of various substituted indazole derivatives has highlighted several structural motifs associated with potent biological activities. nih.gov For anti-inflammatory activity, the nature and position of substituents on the indazole core and any attached phenyl rings can significantly modulate potency. researchgate.net For antimicrobial activity, the introduction of specific heterocyclic moieties can enhance efficacy against various pathogens. mdpi.com
Table 2: Key Structural Features and Their Influence on Bioactivity of Indazole Derivatives
| Structural Feature | Influence on Bioactivity | Example Descriptor | Probable Interaction Type |
| Substituents on Phenyl Ring | Electron-withdrawing groups can increase activity. | Hammett constant (σ) | Electronic/Electrostatic |
| Amine Group (Position 3) | Acts as a key hydrogen bond donor/acceptor. | Number of H-bond donors | Hydrogen Bonding |
| Tetrahydro Ring Conformation | Influences the overall shape and fit into a binding pocket. | Molecular shape indices | Steric/van der Waals |
| Aromaticity of Indazole Core | Essential for pi-stacking interactions with receptor residues. | Aromatic atom count | Pi-Pi Stacking |
| Lipophilicity | Affects membrane permeability and access to the target site. | LogP | Hydrophobic Interactions |
This table summarizes general structure-activity relationships observed in various indazole derivatives, linking molecular features to their potential effects and the types of interactions they mediate.
Molecular Dynamics Simulations to Elucidate Receptor-Ligand Dynamics
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations provide a detailed, dynamic view of how a ligand, such as a this compound derivative, interacts with its biological target (e.g., an enzyme or receptor) at the atomic level. nih.gov
The process begins with a starting structure of the ligand-receptor complex, often obtained from experimental methods like X-ray crystallography or from molecular docking studies. nih.gov This complex is then placed in a simulated physiological environment, typically a box of water molecules and ions, to mimic cellular conditions. figshare.com The simulation then calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their subsequent positions and velocities over a series of very short time steps. nih.gov
By analyzing the resulting trajectory, which is essentially a molecular movie of the interaction, researchers can gain insights into several critical aspects of ligand binding. These include the stability of the complex, the specific amino acid residues in the receptor that form key interactions with the ligand, the role of water molecules in the binding site, and the conformational changes that both the ligand and the receptor may undergo to achieve an optimal fit. nih.gov For instance, MD simulations have been used to understand how mutations in the HIV-1 protease enzyme affect its flexibility and binding affinity for inhibitors. nih.gov Docking studies on 2H-indazole derivatives targeting the COX-2 enzyme have suggested binding modes similar to known inhibitors, which can serve as excellent starting points for MD simulations to refine the understanding of the dynamic interactions. mdpi.com
Table 3: Potential Interacting Residues and Interaction Types for a Tetrahydroindazole Derivative in a Hypothetical Kinase Binding Site
| Interacting Residue | Interaction Type | Distance (Å) |
| LEU 83 | Hydrophobic | 3.8 |
| VAL 91 | van der Waals | 4.1 |
| ALA 104 | Hydrophobic | 3.9 |
| GLU 106 | Hydrogen Bond (with 3-amine) | 2.9 |
| PHE 152 | Pi-Pi Stacking (with indazole ring) | 4.5 |
| ASP 153 | Ionic Bond/H-Bond (with protonated amine) | 3.1 |
This table provides a hypothetical example based on typical interactions observed in ligand-protein complexes. It illustrates the kind of data that can be extracted from MD simulations or docking studies, showing the specific amino acid residues involved in binding the ligand and the nature of these interactions.
Biological Target Identification and Molecular Mechanism Elucidation
In Vitro Ligand-Binding Assays for Target Profiling of 4,5,6,7-tetrahydro-2H-indazol-3-amine
In vitro ligand-binding assays are fundamental in drug discovery for identifying the specific biological macromolecules, such as receptors and enzymes, with which a compound interacts. These assays measure the affinity of a ligand for its target.
Receptor Binding Studies
No specific receptor binding studies for this compound have been reported in the available scientific literature. While related tetrahydroindazole-based compounds have been developed as selective ligands for the sigma-2 receptor, specific binding data for this compound is not available. nih.gov
Enzyme Inhibition/Activation Assays
There is no publicly available data from enzyme inhibition or activation assays specifically for this compound. However, studies on related structures provide context for the potential of the tetrahydroindazole (B12648868) scaffold. For example, a series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been shown to be potent inhibitors of human neutrophil elastase (HNE), with some compounds exhibiting inhibitory constants (Ki) in the low nanomolar range. nih.gov Another related compound, 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1), has been identified as an inhibitor of H+/K+-ATPase in T cells. mdpi.comnih.gov Furthermore, optimization of tetrahydroindazoles has led to the identification of inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH). acs.org
Table 1: Enzyme Inhibition Data for Tetrahydroindazole Derivatives (Not this compound)
| Compound Class | Target Enzyme | Reported Activity |
|---|---|---|
| 1,5,6,7-tetrahydro-4H-indazol-4-ones | Human Neutrophil Elastase (HNE) | Potent inhibition (Ki in low nM range) nih.gov |
| 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1) | H+/K+-ATPase | Inhibition of enzyme activity in T cells mdpi.comnih.gov |
Ion Channel Modulation Studies
Specific studies investigating the modulatory effects of this compound on ion channels are not present in the available literature.
Cellular Assays for Investigating Downstream Signaling Pathways
Cellular assays are critical for understanding how a compound affects the complex signaling networks within a cell after binding to its primary target.
Reporter Gene Assays
No data from reporter gene assays specifically examining the activity of this compound has been published. Reporter gene assays are valuable tools for measuring the activation or inhibition of a specific signaling pathway. nih.gov For instance, they are commonly used to assess the modulation of nuclear receptors or transcription factors. nih.gov
Western Blotting and Immunofluorescence for Protein Expression Modulation
There are no specific Western blotting or immunofluorescence studies available for this compound. These techniques are used to detect and quantify changes in the expression levels of specific proteins within a cell, providing insights into the compound's mechanism of action. For example, in the study of the related compound BMT-1, Western blot analysis was used to identify the expression of H+/K+-ATPases in T cells. mdpi.com
Phenotypic Screening and Deconvolution Strategies for Target Identification
Phenotypic screening represents a holistic approach in drug discovery, where small molecules are evaluated for their effects on cellular or organismal phenotypes without a preconceived bias about their molecular targets. nih.gov This strategy is particularly valuable for identifying first-in-class therapeutics and for compounds like this compound, where the full spectrum of its biological activity may not be known.
A hypothetical phenotypic screen for this compound could involve a battery of cell-based assays representing various disease states, such as cancer cell proliferation, inflammatory responses, or neuronal activity. Should this compound exhibit a desirable phenotypic effect, the subsequent and critical step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype. nih.gov
Several target deconvolution strategies can be employed:
Affinity-Based Methods: These techniques utilize a modified version of the compound to "pull out" its binding partners from cell lysates. This could involve immobilizing this compound on a solid support and identifying the proteins that bind to it.
Genetic Approaches: Methods such as shRNA or CRISPR/Cas9 screening can be used to systematically knock down or knock out genes in the model system. If the phenotypic effect of this compound is lost upon the silencing of a particular gene, it strongly suggests that the protein encoded by that gene is a target.
Computational Approaches: In silico methods, including molecular docking, can predict potential binding partners based on the three-dimensional structure of this compound and known protein structures.
The ultimate goal of these deconvolution strategies is to pinpoint the direct molecular interactions that underpin the phenotypic response, thereby elucidating the mechanism of action of this compound.
| Deconvolution Strategy | Principle | Potential Application to this compound |
| Affinity Chromatography | Immobilized compound captures binding proteins from cell lysates. | Identification of direct protein interactors. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis. | Confirmation of direct target engagement in a cellular context. |
| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of the target protein. nih.gov | Unbiased identification of targets in live cells. |
| Genetic Screens (shRNA/CRISPR) | Silencing of the target gene abrogates the compound's effect. | Validation of functional targets responsible for the phenotype. |
Proteomic Approaches for Identifying Off-Targets and Polypharmacology
While identifying the primary target of a drug is crucial, understanding its interactions with other proteins, known as off-targets, is equally important for a comprehensive safety and efficacy profile. The phenomenon where a compound interacts with multiple targets is termed polypharmacology. nih.gov Proteomic approaches offer a powerful lens to survey the entire proteome for such interactions.
For this compound, a chemoproteomics approach could be employed. This often involves creating a chemical probe by attaching a reactive group and a reporter tag to the parent molecule. This probe can then be introduced to cells or cell lysates to covalently label its binding partners. Subsequent enrichment of these labeled proteins and identification by mass spectrometry can reveal a comprehensive list of on- and off-targets.
Techniques such as Thermal Proteome Profiling (TPP), also known as cellular thermal shift assay (CETSA), provide an unbiased method to assess target engagement in a physiological setting. nih.gov By measuring changes in protein thermal stability across the proteome in the presence of this compound, researchers can identify proteins that directly bind to the compound. nih.gov This method is particularly advantageous as it does not require modification of the compound, thus preserving its native binding characteristics. nih.gov
The identification of off-targets is not always a negative outcome. In some cases, the engagement of multiple targets can lead to a synergistic therapeutic effect, a concept that is being increasingly explored in the context of polypharmacology. nih.gov For instance, a study on a benzimidazole (B57391) derivative of a related tetrahydro-indazol-ol scaffold revealed its ability to inhibit H+/K+-ATPases, leading to an immunomodulatory effect by inhibiting T cell proliferation. nih.gov This highlights the potential for indazole-based compounds to have therapeutically relevant polypharmacology.
A comprehensive proteomic analysis of this compound would provide invaluable data on its selectivity and potential for polypharmacological effects, guiding its future development and therapeutic applications.
| Proteomic Method | Principle | Information Gained for this compound |
| Chemical Proteomics | A tagged version of the compound is used to capture binding proteins. | Identification of a broad range of potential on- and off-targets. |
| Thermal Proteome Profiling (TPP) | Changes in protein melting temperatures upon ligand binding are measured. nih.gov | Unbiased, proteome-wide identification of direct targets in a cellular context. nih.gov |
| Activity-Based Protein Profiling (ABPP) | Probes that react with the active sites of specific enzyme families are used. | Identification of enzyme targets and assessment of their functional state. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modification of the Indazole Core and its Impact on Biological Activity
The indazole core of 4,5,6,7-tetrahydro-2H-indazol-3-amine is a critical determinant of its biological activity. Modifications to this heterocyclic system have been shown to significantly impact the potency and selectivity of its derivatives. For instance, the substitution pattern on the pyrazole (B372694) ring of the indazole system is a key area of investigation. The position of the nitrogen atoms and the substituents attached to them can alter the electronic properties and hydrogen bonding capabilities of the molecule, thereby influencing its binding affinity to various protein targets.
Furthermore, the fusion of additional rings to the indazole core has been explored to create more complex, conformationally restricted analogs. These tricyclic pyrazole derivatives have been investigated for a range of biological activities, including as inhibitors of necroptosis, ligands for the dopamine (B1211576) D4 receptor, and inhibitors of phosphodiesterase 4 (PDE4). nih.gov The conformational rigidity imposed by these fused rings can lead to higher affinity and selectivity for specific biological targets. nih.gov
Influence of Substituents on the Tetrahydro Cyclohexyl Ring
The tetrahydro cyclohexyl ring of the this compound scaffold offers multiple positions for substitution, providing a rich avenue for SAR exploration. The size, lipophilicity, and electronic nature of substituents on this ring can profoundly affect a compound's biological activity and pharmacokinetic properties.
For example, in a series of tetrahydroindazole (B12648868) inhibitors of bacterial type II topoisomerases, SAR investigations revealed that various substituents on the cyclohexyl ring led to compounds with broad-spectrum antibacterial potency. nih.gov Some analogs demonstrated activity against multidrug-resistant Gram-positive microorganisms that was equivalent to their activity against susceptible strains. nih.gov
In another study focusing on CDK2/cyclin complex inhibitors, modifications at the C7 position of the tetrahydroindazole ring were explored. nih.gov Introduction of a bromo, chloro, methyl, dimethylamino, phenylthio, or amino group at this position resulted in a range of inhibitory activities. nih.gov For instance, the 7-amino derivative was obtained through the hydrogenation of a 7-azido analog. nih.gov
Role of the Amine Functionality at C-3 in Ligand-Target Interactions
The amine group at the C-3 position of the this compound scaffold is a crucial functional group that often plays a pivotal role in mediating interactions with biological targets. This primary amine can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a protein's binding site.
The importance of this amine is highlighted in studies where it is either modified or replaced. For instance, the synthesis of N-substituted derivatives at this position is a common strategy to modulate binding affinity and selectivity. The nature of the substituent, whether it be a small alkyl group or a larger aromatic moiety, can significantly alter the compound's interaction profile. In the context of 5-azaindazole derivatives, Ullmann coupling has been used to introduce various amine and alkoxy substituents at the 3-position, leading to compounds with potential anticancer activity. jocpr.com
Bioisosteric Replacements and Their Effects on Potency and Selectivity
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. In the context of this compound and its analogs, the amine and indazole core have been subjected to bioisosteric replacements to improve potency, selectivity, and pharmacokinetic profiles.
Common bioisosteres for an amine group include amides, ureas, and various nitrogen-containing heterocycles. For the indazole core, other bicyclic and tricyclic heterocyclic systems can be considered. For example, replacing the amide bond with a 1,2,3-triazole has been shown to improve the metabolic stability of dopamine D4 receptor ligands. chemrxiv.org This is because triazoles are generally more resistant to enzymatic hydrolysis than amides. chemrxiv.org
Other heterocyclic rings like oxadiazoles, imidazoles, and tetrazoles are also frequently employed as amide bioisosteres. nih.govdrughunter.com These replacements can mimic the hydrogen bonding properties of the original functional group while offering advantages in terms of metabolic stability and cell permeability. nih.govdrughunter.com The choice of a specific bioisostere is highly dependent on the target and the desired properties of the final compound. drughunter.com For example, 1,3,4-oxadiazoles have been successfully used as amide surrogates in the development of potent enzyme inhibitors. nih.gov
Rational Design Principles Derived from SAR for Novel this compound Analogs
The wealth of SAR data generated from studies on this compound derivatives has led to the formulation of rational design principles for the creation of novel analogs with improved therapeutic potential. These principles are often guided by computational modeling and a deep understanding of the target's three-dimensional structure.
A key principle is the optimization of substituents on the tetrahydro cyclohexyl ring to enhance target engagement and improve physicochemical properties. For instance, in the design of sigma-2 receptor ligands, it was found that a linker of 3-5 carbon units between the tetrahydroindazole benzamide (B126) and a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety was optimal for binding. nih.govnuph.edu.ua
Furthermore, the strategic use of bioisosteric replacements for the C-3 amine and the indazole core is a cornerstone of rational design. This allows for the exploration of new chemical space while retaining the key pharmacophoric features required for biological activity. The development of potent and selective inhibitors often involves an iterative process of design, synthesis, and biological evaluation, guided by the evolving SAR. nih.gov
Pre Clinical Research and Potential Therapeutic Applications Excluding Human Clinical Data
In Vitro Efficacy and Potency Evaluation in Relevant Biological Systems
Cell-Based Functional Assays
There is no specific information available in the reviewed scientific literature regarding the evaluation of 4,5,6,7-tetrahydro-2H-indazol-3-amine in cell-based functional assays. While studies on other indazole derivatives report activities such as anti-proliferative effects on cancer cell lines nih.govaustinpublishinggroup.com or inhibition of specific enzymes, acs.org these findings are not directly attributable to this compound. For instance, a study on 1H-indazole-3-amine derivatives, which differ from the target compound by their aromaticity, demonstrated inhibitory activity against various human cancer cell lines. nih.govaustinpublishinggroup.com Another related compound, 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, was found to inhibit T-cell proliferation. nih.gov However, data from functional assays on this compound itself remains unpublished or unavailable in the public domain.
Co-Culture Models and 3D Spheroids
The scientific literature lacks any studies that have investigated the effects of this compound in co-culture models or 3D spheroids. These complex in vitro systems, which better mimic the in vivo tumor microenvironment, are crucial for evaluating the potential of anti-cancer agents. nih.govfrontiersin.org While the utility of such models has been demonstrated for other compounds, no such research has been published for this compound.
In Vivo Proof-of-Concept Studies in Animal Models (Focus on Mechanism of Action)
Target Engagement Studies in Animal Tissues
No in vivo studies detailing the target engagement of this compound in animal tissues have been identified in the available literature. Such studies are critical to confirm that a compound interacts with its intended molecular target in a living organism. Research on other tetrahydroindazole (B12648868) derivatives has shown engagement with targets like dopamine (B1211576) receptors or human neutrophil elastase in animal models, but this cannot be extrapolated to this compound. researchgate.netnih.gov
Pharmacodynamic Biomarker Identification
Consistent with the lack of in vivo studies, there is no information on the identification of pharmacodynamic biomarkers for this compound. These biomarkers are essential for demonstrating the physiological effect of a drug candidate and for guiding dose selection in further studies.
Investigation of Potential as a Lead Compound for Drug Discovery
The core structure of indazole and its derivatives is of significant interest in medicinal chemistry, with many compounds being investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.govnih.gov The 1H-indazole-3-amine scaffold, for example, is recognized as an effective fragment for binding to the hinge region of tyrosine kinases. nih.gov
However, specific research focusing on this compound as a lead compound for drug discovery is not available in the reviewed literature. While it is plausible that this compound has been synthesized and may be part of proprietary chemical libraries for screening, no published studies have detailed its development or optimization as a lead compound for any specific therapeutic target.
Exploration in Anti-infective Research
The tetrahydroindazole core has served as a foundation for the development of novel anti-infective agents, with derivatives showing activity against bacteria, fungi, and protozoan parasites.
Antibacterial Activity: Derivatives of the tetrahydro-2H-benzo[g]indazole structure have demonstrated notable antibacterial effects. For instance, certain nitro-based indazole compounds have shown efficacy against Neisseria gonorrhoeae, with Minimum Inhibitory Concentration (MIC) values as low as 62.5 µg/mL. nih.govresearchgate.net Other synthesized 4,5,6,7-tetrahydro-2H-indazole derivatives have been reported to be active against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net In a study evaluating a series of 2H-indazoles, compounds showed weak to modest activity against various clinical isolates, with one derivative displaying a broader spectrum of action against both S. epidermidis and S. aureus, including multidrug-resistant (MDR) strains, with MIC values between 64 and 128 µg/mL. mdpi.com
Antifungal and Antiparasitic Activity: The versatility of the indazole scaffold extends to antifungal and antiparasitic applications. Derivatives have shown promise against Candida albicans, a common human fungal pathogen. researchgate.net Furthermore, research into 5-nitroindazole (B105863) derivatives has revealed potent activity against the protozoan parasite Leishmania amazonensis. nih.gov In these studies, some compounds were as effective as the conventional drug Amphotericin B against the amastigote form of the parasite. nih.gov The structural optimization of these indazole compounds has been shown to improve water solubility and reduce cytotoxicity, enhancing their potential as anti-parasitic agents against organisms like Trichomonas vaginalis and Trypanosoma cruzi. nih.gov Other research has explored different heterocyclic structures based on the indazole framework, such as 1,3,4-thiadiazoles, which have demonstrated potent activity against Toxoplasma gondii. mdpi.com
| Derivative Class | Target Organism | Key Findings | Reference |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | Neisseria gonorrhoeae | MIC values as low as 62.5 µg/mL. | nih.govresearchgate.net |
| 4,5,6,7-Tetrahydro-2H-indazole derivatives | S. aureus, E. coli, P. aeruginosa | Displayed antibacterial activity. | researchgate.net |
| 2H-Indazole derivatives | S. epidermidis, S. aureus (including MDR) | MIC values of 64-128 µg/mL. | mdpi.com |
| Indazole derivatives | Candida albicans | Showed antifungal activity. | researchgate.net |
| 5-Nitroindazole derivatives | Leishmania amazonensis | Potent activity against amastigotes, comparable to Amphotericin B. | nih.gov |
| 1,3,4-Thiadiazole derivatives | Toxoplasma gondii | Demonstrated powerful antiparasitic activity. | mdpi.com |
Role in Oncology Research
The indazole scaffold, particularly the 1H-indazole-3-amine structure, is a well-established pharmacophore in oncology research, primarily due to its effectiveness as a hinge-binding fragment in protein kinase inhibitors. nih.govnih.gov Several FDA-approved anticancer drugs, such as Axitinib (B1684631), Pazopanib, and Niraparib, feature an indazole core, underscoring its therapeutic significance. nih.govresearchgate.netnih.gov
Derivatives of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole have been evaluated for their antiproliferative activity against various cancer cell lines. nih.gov For example, 6-nitro derivatives have shown IC₅₀ values in the low micromolar range against the NCI-H460 lung carcinoma cell line. nih.govresearchgate.net The introduction of an amino group on the core structure has been noted as crucial for antiproliferative activity and tubulin binding capacity in some series. nih.gov
The mechanism of action for many indazole-based anticancer agents involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. nih.gov Docking studies have shown that the nitrogen atoms of the indazole ring can form key hydrogen bonds with hinge residues in the ATP-binding site of kinases like Aurora kinase A and CRAF kinase, leading to their inhibition. nih.gov A series of 1H-indazole-3-amine derivatives demonstrated promising inhibitory effects against the K562 chronic myeloid leukemia cell line, with one compound showing an IC₅₀ value of 5.15 µM and good selectivity over normal cells. nih.gov This compound was found to induce apoptosis and affect the cell cycle, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov
| Derivative Class | Cancer Cell Line | Target/Mechanism | Key Findings | Reference |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | Not specified | IC₅₀ values of 5–15 μM. | nih.govresearchgate.net |
| 1H-Indazole-3-amine derivatives | K562 (Chronic Myeloid Leukemia) | Apoptosis induction, p53/MDM2 pathway | IC₅₀ of 5.15 µM, selective over normal cells. | nih.gov |
| Thiazolo[4,5-e]indazol-2-amine derivatives | MCF-7, ME-180, Hep-G2 | Cytotoxicity | Showed promising activity with low micromolar IC₅₀ values. | cbijournal.com |
| 3-(Pyrrolopyridin-2-yl)indazole derivatives | Not specified | Aurora kinase A inhibition | Binds to ATP binding site. | nih.gov |
| 3-Carboxamido-2H-indazole-6-arylamide derivatives | WM3629, A375P (Melanoma) | CRAF kinase inhibition | Good activity with GI₅₀ values in the micromolar range. | nih.gov |
Potential in Neuropharmacology
The tetrahydroindazole scaffold has also been explored for its potential in neuropharmacology, particularly in modulating dopaminergic and serotonergic systems. Fused tricyclic pyrazole (B372694) derivatives, a class that includes tetrahydroindazoles, have been investigated as high-affinity ligands for the human dopamine D4 receptor. nih.gov
Studies on various tetrahydroindazoles have demonstrated their potential for dopaminergic activity. researchgate.net One investigation into a series of (monopropylamino)tetrahydroindazoles found that a specific compound selectively activated dopamine autoreceptors in rats. researchgate.net More recent research has focused on designing multi-target ligands based on indazole and piperazine (B1678402) scaffolds for the treatment of schizophrenia. nih.gov These compounds aim to modulate D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors, a profile considered beneficial for treating this complex mental disorder. nih.gov The core structure's ability to interact with the aspartic acid residue in the third helix of aminergic G-protein-coupled receptors is a key feature of their pharmacophore model. nih.gov
Application in Inflammatory and Autoimmune Disease Research
Indazole derivatives are recognized for their anti-inflammatory properties, and the tetrahydroindazole core has been central to the development of novel anti-inflammatory agents. nih.govnih.govresearchgate.net
One area of significant research is the inhibition of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases, particularly those affecting the respiratory system. nih.gov A series of inhibitors based on the 1,5,6,7-tetrahydro-4H-indazol-4-one core were synthesized and found to be potent HNE inhibitors, with Kᵢ values in the low nanomolar range (6–35 nM). nih.gov These findings suggest that the tetrahydroindazolone core is a suitable scaffold for developing new therapeutics for diseases driven by excessive HNE activity. nih.gov
Other studies have shown that various indazole derivatives can produce a significant reduction in paw edema in animal models of inflammation. researchgate.net The anti-inflammatory drug Benzydamine, which contains an indazole structure, is used clinically, further validating the therapeutic potential of this scaffold in inflammatory conditions. nih.govnih.gov
Pre-formulation Studies for In Vitro and In Vivo Research Needs
Pre-formulation studies are critical for characterizing the physicochemical properties of a drug candidate to develop a stable and effective dosage form. For this compound, this data is primarily available for its hydrochloride salt form, which is often used to improve solubility and stability.
The hydrochloride and dihydrochloride (B599025) salts of this compound are typically supplied as solids, ranging from yellow to light yellow in color. cymitquimica.comsigmaaldrich.com The predicted octanol-water partition coefficient (XlogP) for the free base is 1.1, suggesting a moderate degree of lipophilicity. uni.luuni.lu
Key pre-formulation parameters include:
Solubility: The aqueous solubility of a compound is crucial for its absorption. The salt form is generally expected to have higher aqueous solubility than the free base.
Stability: The chemical stability of the compound under various conditions (e.g., pH, light, temperature) must be determined. Studies on related 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives showed reasonable stability in aqueous buffer, with half-lives exceeding one hour. nih.gov However, some derivatives showed rapid degradation in human plasma, indicating that stability can be highly dependent on the specific substitutions on the core scaffold. nih.gov
Physical Form: The compound is available as a solid, which is generally preferred for formulation into oral dosage forms like tablets and capsules. cymitquimica.comsigmaaldrich.com The hydrochloride salt has a molecular weight of 173.65 g/mol . cymitquimica.com
These initial data points provide a foundation for further formulation development, guiding the selection of excipients and manufacturing processes for in vitro and in vivo research.
| Parameter | Data/Observation | Reference |
| Chemical Name | This compound hydrochloride | cymitquimica.com |
| Molecular Formula (Free Base) | C₇H₁₁N₃ | uni.lu |
| Molecular Weight (HCl Salt) | 173.65 g/mol | cymitquimica.com |
| Physical Form | Yellow / Light Yellow Solid | cymitquimica.comsigmaaldrich.com |
| Predicted XlogP (Free Base) | 1.1 | uni.luuni.lu |
| Stability (Related Derivatives) | Half-life > 1 hour in aqueous buffer; variable in human plasma. | nih.gov |
| Storage Temperature | 0-5°C | sigmaaldrich.com |
Analytical Methodologies for Research and Characterization
Spectroscopic Characterization
Spectroscopic methods are fundamental in elucidating the molecular structure of 4,5,6,7-tetrahydro-2H-indazol-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are pivotal for determining the chemical structure. nih.govresearchgate.net In a typical ¹H NMR spectrum, the protons of the tetrahydroindazole (B12648868) ring system would exhibit characteristic chemical shifts and coupling patterns. rsc.org The amine protons would also produce a distinct signal. wpmucdn.com Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. researchgate.netresearchgate.net Theoretical calculations, such as those using the Gauge-Invariant Atomic Orbital (GIAO) method, can be employed to support the experimental NMR data. nih.govmdpi.com The specific chemical shifts are influenced by the solvent used for analysis. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The molecular formula of this compound is C₇H₁₁N₃, with a molecular weight of approximately 137.18 g/mol . uni.luchemscene.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. rsc.org Predicted collision cross-section (CCS) values for different adducts of the molecule can be calculated to aid in its identification. uni.lu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. wpmucdn.com For this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the primary amine and the indazole ring, as well as C-H stretching and bending vibrations of the aliphatic ring. wpmucdn.comspectroscopyonline.com Primary amines typically show two N-H stretching signals in the region of 3200-3500 cm⁻¹. wpmucdn.com The IR spectrum can be obtained using techniques such as potassium bromide (KBr) wafers or attenuated total reflectance (ATR). nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy and can be a useful tool for characterization. nih.gov
Chromatographic Purity and Isomeric Separation Methods
Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for determining the purity of chemical compounds. bldpharm.com A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid, can be employed to analyze this compound. sielc.com The purity of the compound can be confirmed by the presence of a single major peak in the chromatogram. cbijournal.com
Chiral Separation: Since this compound may exist as enantiomers, chiral separation techniques are necessary to resolve and quantify these isomers. Chiral HPLC or capillary electrophoresis (CE) using chiral selectors, such as cyclodextrins, can be utilized for this purpose. nih.gov The development of stereoselective analytical methods is crucial for understanding the properties of individual enantiomers. nih.gov
Quantitative Determination in Research Samples
Accurate quantification of this compound in various research samples is often required.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it an ideal technique for the quantitative analysis of this compound in complex matrices. bldpharm.com By using a stable isotope-labeled internal standard, highly accurate and precise quantification can be achieved.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in 4,5,6,7-tetrahydro-2H-indazol-3-amine Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research landscape for compounds like this compound. benthamdirect.comrsc.org These computational tools can significantly accelerate the drug discovery process by predicting the properties and activities of novel derivatives. nih.gov
ML algorithms, particularly quantitative structure-activity relationship (QSAR) models, can be trained on datasets of indazole derivatives to learn the complex relationships between chemical structures and their biological activities. researchgate.net This allows for the rapid virtual screening of large libraries of potential derivatives of this compound, prioritizing the synthesis and testing of compounds with the highest predicted potency and best pharmacological profiles. mdpi.com
Deep learning models can be employed for de novo drug design, generating novel molecular structures based on the this compound scaffold that are optimized for binding to specific biological targets. mdpi.com Furthermore, AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and eliminate compounds with unfavorable characteristics early in the development pipeline, thus saving time and resources. nih.gov
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| QSAR Modeling | Predicts biological activity based on chemical structure. | Accelerates identification of potent derivatives. |
| Virtual Screening | Screens large virtual libraries of compounds against a target. | Prioritizes synthesis of promising candidates. |
| De Novo Design | Generates novel molecules with desired properties. | Creates optimized leads based on the core scaffold. |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles. | Reduces late-stage failures by early risk assessment. nih.gov |
| Target Identification | Predicts potential biological targets for the scaffold. | Uncovers new therapeutic opportunities. |
Fragment-Based Drug Discovery and Target Identification Utilizing the Scaffold
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds, and the this compound scaffold is an ideal starting point. nih.gov FBDD begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.gov The tetrahydro-H-indazol-3-amine core, with its defined three-dimensional structure and hydrogen bonding capabilities, serves as an excellent fragment.
Once a fragment hit is identified, its binding mode is determined using techniques like X-ray crystallography. This structural information then guides the optimization process, where the fragment is "grown" or "linked" to increase its affinity and selectivity for the target. For example, research on related indazole scaffolds has led to the discovery of potent inhibitors of Hsp90, a key target in cancer therapy. The initial indazole fragment was elaborated into more complex molecules with significantly improved activity.
The use of the this compound scaffold in FBDD campaigns against a wide array of protein targets could lead to the identification of novel inhibitors for previously "undruggable" proteins.
PROTAC and Molecular Glue Technology Employing this compound as a Ligand
Targeted protein degradation, utilizing technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, represents a paradigm shift in pharmacology. nih.gov PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. nih.gov A PROTAC consists of a "warhead" that binds the target protein, a ligand for an E3 ligase, and a chemical linker. nih.gov
The this compound scaffold holds significant promise for the development of novel PROTACs. It could be developed into a ligand for an E3 ligase, expanding the toolbox of available E3 ligase recruiters which is currently dominated by ligands for VHL and Cereblon. researchgate.netnih.govdundee.ac.uk Alternatively, derivatives of this scaffold that are known to bind to specific disease-related proteins, such as kinases, could be used as the "warhead" portion of a PROTAC.
Molecular glues are smaller molecules that induce the interaction between a target protein and an E3 ligase. nih.gov The unique structural features of this compound could be exploited to design novel molecular glues that induce the degradation of specific pathogenic proteins.
Table 2: Conceptual Design of a PROTAC Using the this compound Scaffold
| PROTAC Component | Potential Role of the Scaffold | Example |
|---|---|---|
| Warhead | Binds to the protein of interest (e.g., a kinase). | A derivative of the scaffold known to inhibit a cancer-related kinase. |
| E3 Ligase Ligand | Binds to an E3 ligase (e.g., Cereblon, VHL). | A modified version of the scaffold designed to bind a novel E3 ligase. |
| Linker | Connects the warhead and the E3 ligase ligand. | A polyethylene (B3416737) glycol (PEG) or alkyl chain of optimal length. |
Development of Chemical Probes and Biosensors Based on this compound
Chemical probes are essential tools for studying the function of proteins and other biological molecules in their native environment. The this compound scaffold can be used to develop highly specific chemical probes. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to a derivative of the scaffold that binds to a specific target, researchers can visualize the localization of the target protein within cells or pull it down for further analysis.
Similarly, this scaffold can be incorporated into the design of novel biosensors. For instance, a derivative could be immobilized on a surface, such as a gold electrode or a graphene sheet. When the target protein binds to the immobilized molecule, it could generate a detectable signal, such as a change in electrical impedance or fluorescence. Such biosensors could be used for rapid and sensitive detection of disease biomarkers.
Exploration of Novel Biological Targets and Therapeutic Areas
The indazole core is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs, particularly kinase inhibitors for cancer therapy. nih.govnih.gov Research has demonstrated that indazole derivatives can target a wide range of kinases and other proteins involved in cancer progression. benthamdirect.comresearchgate.net
Derivatives of this compound are ripe for exploration against novel biological targets. Given the success of other indazole-based compounds, key areas of interest include:
Kinase Inhibition: Many indazole derivatives are potent inhibitors of kinases such as FGFR, Aurora kinases, and CRAF. nih.govresearchgate.net Screening libraries based on the this compound scaffold against the human kinome could uncover new selective inhibitors for various cancers.
Epigenetic Targets: The structural features of the scaffold may allow for interaction with epigenetic regulatory proteins, a growing area in cancer therapeutics.
Neurodegenerative Diseases: Some indazole compounds have shown activity against targets relevant to neuroinflammation and neuronal survival, suggesting potential applications in diseases like Alzheimer's and Parkinson's.
A recent study on 1H-indazole-3-amine derivatives identified a compound with significant inhibitory effects against the K562 chronic myeloid leukemia cell line, acting through the p53/MDM2 pathway. nih.gov This highlights the potential of this specific amine-substituted indazole core in developing new anticancer agents.
Table 3: Selected Biological Activities of Indazole Derivatives
| Compound/Derivative Class | Biological Target(s) | Therapeutic Area | Relevant Cancer Cell Lines |
|---|---|---|---|
| Axitinib (B1684631), Pazopanib | Various Kinases (e.g., VEGFR, PDGFR) | Cancer | Various solid tumors |
| Merestinib | c-Met | Cancer | Gastric, Lung |
| Entrectinib | TRK, ROS1, ALK | Cancer | Lung, Solid Tumors |
| 1H-indazole-3-amine derivative (6o) | p53/MDM2 pathway, Bcl2 family | Cancer | K562 (Chronic Myeloid Leukemia) nih.gov |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)indazole | FGFR | Cancer | Not specified |
| 3-(pyrrolopyridin-2-yl)indazole | Aurora Kinase A | Cancer | HL60, HCT116 researchgate.net |
| 3-carboxamido-2H-indazole-6-arylamide | CRAF | Cancer | WM3629 (Melanoma) |
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for 4,5,6,7-tetrahydro-2H-indazol-3-amine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of hydrazine derivatives with cyclic ketones or enamine intermediates. For example, a three-component reaction using cyclohexanones, aryl amines, and benzoyl methylene malonates can yield indazole derivatives under Brønsted acid catalysis. Yields (up to 99%) depend on steric factors and reaction conditions (e.g., solvent choice, reflux temperature). Purification via recrystallization or chromatography is critical to isolate the target compound . Optimization strategies include adjusting substituent positions (e.g., methyl groups) to reduce steric hindrance and using computational tools to predict reaction pathways .
Q. How can researchers characterize the structural integrity of this compound derivatives?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm hydrogen and carbon environments, particularly distinguishing between NH2 and methyl substituents.
- X-ray crystallography : For resolving stereochemical ambiguities in the tetrahydroindazole core.
- Mass spectrometry : To verify molecular weight and fragmentation patterns.
Comparative analysis with structurally similar compounds (e.g., 3-methyl or 2-amino derivatives) is recommended to validate assignments .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers at low temperatures (<4°C) to prevent degradation.
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Emergency response : For spills, employ absorbent materials (e.g., vermiculite) and avoid water contact to prevent exothermic reactions. Refer to safety codes (e.g., P201, P210) for hazard-specific protocols .
Advanced Research Questions
Q. How do substituent modifications (e.g., methyl, fluoro groups) influence the biological activity of this compound derivatives?
- Methodological Answer :
- Case Study : Introducing a trifluoromethyl group at the phenyl ring enhances anti-inflammatory activity (e.g., 3-phenyl-2-[4-(trifluoromethyl)phenyl] derivatives) while minimizing ulcerogenic effects in rodent models.
- Design Strategy : Use structure-activity relationship (SAR) studies to map pharmacophores. For example, methyl groups at positions 2 and 5 increase lipophilicity, potentially improving blood-brain barrier penetration .
- Data Analysis : Compare IC50 values and binding affinities across derivatives using in vitro assays (e.g., enzyme inhibition) and molecular docking simulations .
Q. What computational tools are effective for predicting reaction pathways and optimizing synthetic routes for indazole derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Tools like Gaussian or ORCA can model transition states and identify energy barriers in multi-step reactions (e.g., enamine formation).
- Machine Learning : Platforms such as ICReDD integrate experimental data to narrow optimal conditions (e.g., solvent, catalyst) via reaction path search algorithms.
- Validation : Cross-reference computational predictions with experimental yields and byproduct profiles .
Q. How can researchers resolve contradictions in reported biological data for this compound analogs?
- Methodological Answer :
- Mechanistic Studies : Use isotopic labeling (e.g., <sup>15</sup>N) to trace metabolic pathways and identify active metabolites.
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, dosage) to isolate variables. For example, discrepancies in anti-inflammatory activity may arise from differences in adjuvant-induced vs. carrageenan-induced edema models .
- Meta-Analysis : Aggregate data from PubChem or CAS databases to identify trends in bioactivity across structural variants .
Q. What strategies improve the aqueous solubility of this compound for in vivo applications?
- Methodological Answer :
- Prodrug Design : Introduce hydrophilic moieties (e.g., phosphate esters) that hydrolyze in physiological conditions.
- Nanoparticle Encapsulation : Use liposomal carriers or cyclodextrin complexes to enhance bioavailability.
- Physicochemical Optimization : Adjust pH during formulation to exploit amine protonation states. Computational solubility predictors (e.g., ALOGPS) can guide modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
